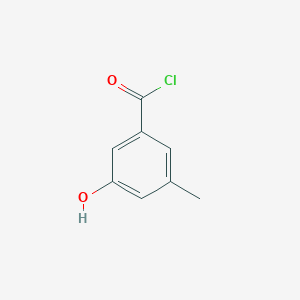

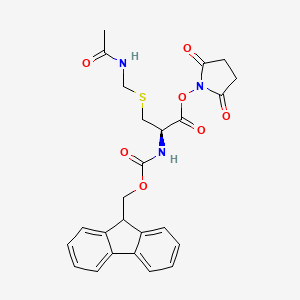

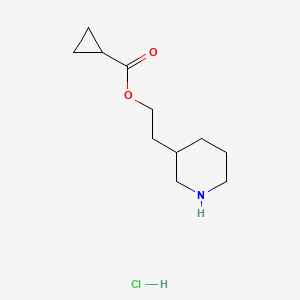

![molecular formula C9H8FN3O B1442852 [1-(2-氟苯基)-1H-1,2,3-三唑-4-基]甲醇 CAS No. 1247781-30-1](/img/structure/B1442852.png)

[1-(2-氟苯基)-1H-1,2,3-三唑-4-基]甲醇

描述

“[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol” is a compound that belongs to the class of 1H-1,2,3-triazole molecules . These molecules play a vital role in pharmaceuticals and agrochemicals . The triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .

Synthesis Analysis

A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .

Molecular Structure Analysis

The molecular structure of “[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol” is characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol” include “Click” chemistry and Suzuki–Miyaura cross-coupling reaction .

科学研究应用

医药:质子泵抑制剂开发

[1-(2-氟苯基)-1H-1,2,3-三唑-4-基]甲醇:在结构上与质子泵抑制剂 (PPI) 开发中使用的化合物有关。PPI 是一类药物,其主要作用是显著且持久地降低胃酸分泌。 它们是目前最有效的酸分泌抑制剂 。该化合物的骨架可用于创建新型 PPI,与现有治疗方法相比,这些新型 PPI 可能提供更好的疗效或减少副作用。

农业:碳酸酐酶-II 抑制剂

在农业方面,可以探索该化合物作为碳酸酐酶-II 抑制剂的潜力。碳酸酐酶是一个酶家族,催化二氧化碳和水快速转化为碳酸氢根和质子。 碳酸酐酶-II 抑制剂可用于开发除草剂和生长调节剂,为作物管理和保护提供一种新的方法 .

材料科学:光稳定剂和腐蚀抑制剂

[1-(2-氟苯基)-1H-1,2,3-三唑-4-基]甲醇中存在的三唑环以其在材料科学中的应用而闻名,特别是在光稳定剂和腐蚀抑制剂的合成中。 这些化合物可以保护材料免受紫外线照射造成的降解,并防止金属合金腐蚀,从而延长各种产品的寿命 .

环境科学:生物活性分子的合成

环境科学可以从使用该化合物作为中间体的生物活性分子的合成中受益。 其结构特征可以用来创建能够分解污染物或充当环境监测指标的化合物 .

化学合成:点击化学

在化学合成中,三唑环是点击化学反应的关键组成部分,点击化学反应被广泛用于创建各种化学库。 该化合物可以作为合成具有潜在药物发现和开发应用的各种化学实体的前体 .

生物化学:酶抑制研究

最后,在生物化学领域,[1-(2-氟苯基)-1H-1,2,3-三唑-4-基]甲醇可用于酶抑制研究。 通过充当抑制剂或底物模拟物,它可以帮助理解酶机制并设计用于治疗目的的抑制剂 .

作用机制

Target of Action

Compounds with similar structures have been known to target various receptors and enzymes

Mode of Action

The mode of action of [1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol is currently unknown. It is likely that the compound interacts with its targets in a manner similar to other compounds with similar structures. These interactions could involve binding to the target, causing conformational changes, and altering the target’s activity .

Biochemical Pathways

The biochemical pathways affected by [1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol are not well-studied. Based on the structure of the compound, it may be involved in pathways related to the targets it interacts with. The downstream effects of these interactions could include changes in cellular signaling, gene expression, or metabolic processes .

Pharmacokinetics

Its metabolism could involve various enzymes and could result in the formation of active or inactive metabolites .

Result of Action

The molecular and cellular effects of [1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol’s action are not well-understood. These effects would depend on the compound’s targets and the biochemical pathways it affects. Potential effects could include changes in cellular function, alterations in signal transduction, or induction of cell death .

Action Environment

The action, efficacy, and stability of [1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol could be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues .

属性

IUPAC Name |

[1-(2-fluorophenyl)triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O/c10-8-3-1-2-4-9(8)13-5-7(6-14)11-12-13/h1-5,14H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFOMUWVPHSSBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C(N=N2)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

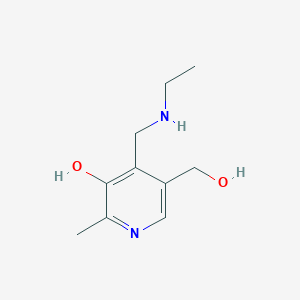

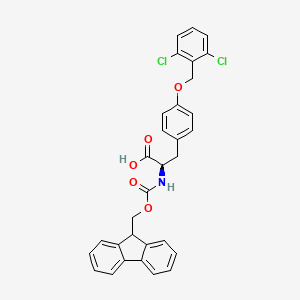

![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442774.png)

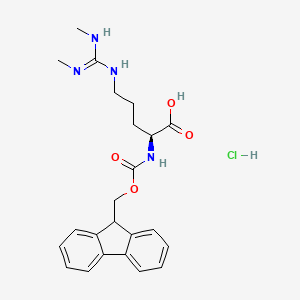

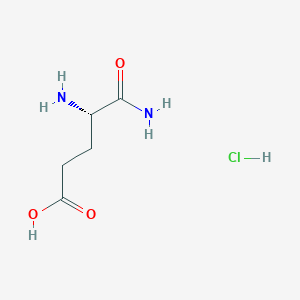

![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442776.png)

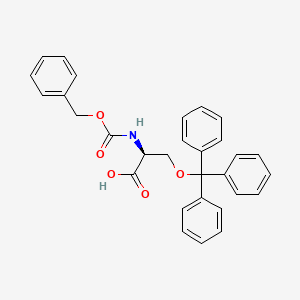

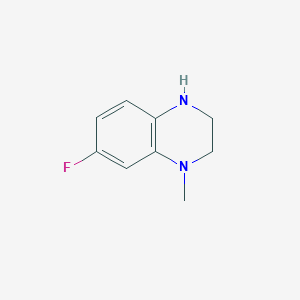

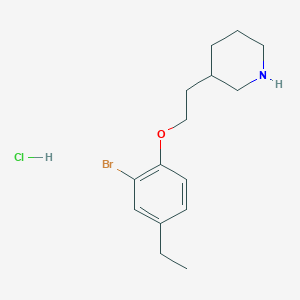

![4-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442785.png)

![3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1442786.png)